Cas no 1127499-04-0 (1-(Cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one)

1-(Cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with a cyclopropylmethyl group at the nitrogen position and a hydroxyl group at the 4-position. This structure imparts unique reactivity and potential utility in medicinal chemistry and organic synthesis. The cyclopropylmethyl moiety enhances steric and electronic properties, while the hydroxyl group offers a site for further functionalization. The compound may serve as a versatile intermediate for the development of pharmacologically active molecules, particularly in the design of enzyme inhibitors or metal-chelating agents. Its stability and synthetic accessibility make it a valuable building block for research applications requiring tailored pyridinone derivatives.
1-(Cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one structure
1127499-04-0 structure
Product Name:1-(Cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one
CAS No:1127499-04-0
MF:C9H11NO2
MW:165.189142465591
CID:1032752
PubChem ID:59497098
Update Time:2025-11-02

1-(Cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one Chemical and Physical Properties

Names and Identifiers

    • 1-(Cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one
    • 1-(cyclopropylmethyl)-4-hydroxypyridin-2-one
    • SCHEMBL1039375
    • DB-115931
    • 1127499-04-0
    • VNJQMLBHELLWTR-UHFFFAOYSA-N
    • DTXSID00732192
    • 1-Cyclopropylmethyl-4-hydroxy-1H-pyridin-2-one
    • Inchi: 1S/C9H11NO2/c11-8-3-4-10(9(12)5-8)6-7-1-2-7/h3-5,7,11H,1-2,6H2
    • InChI Key: VNJQMLBHELLWTR-UHFFFAOYSA-N
    • SMILES: O=C1C=C(C=CN1CC1CC1)O

Computed Properties

  • Exact Mass: 165.078978594g/mol
  • Monoisotopic Mass: 165.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 40.5Ų

1-(Cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one Pricemore >>

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1-(Cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one Related Literature

Additional information on 1-(Cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one

1-(Cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one (CAS 1127499-04-0): A Comprehensive Overview

1-(Cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one (CAS 1127499-04-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique cyclopropylmethyl and hydroxypyridinone functional groups, exhibits intriguing chemical properties and potential applications. Below, we delve into its structure, properties, synthesis, and emerging uses, while addressing common queries and trends in the field.

The molecular structure of 1-(Cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one features a pyridinone core substituted with a hydroxyl group at the 4-position and a cyclopropylmethyl moiety at the 1-position. This arrangement imparts distinct reactivity and stability, making it a valuable intermediate in medicinal chemistry. Researchers often explore its role in designing enzyme inhibitors and bioactive molecules, particularly in targeting oxidative stress-related pathways.

Recent trends highlight growing interest in small-molecule therapeutics and heterocyclic compounds, aligning with the applications of 1-(Cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one. Searches for "pyridinone derivatives in drug discovery" and "cyclopropylmethyl group effects" have surged, reflecting its relevance in modern research. Its potential as a chelating agent for metal ions also sparks curiosity, especially in contexts like antioxidant development and catalysis.

Synthesis of this compound typically involves cyclization reactions or functional group transformations, with emphasis on yield optimization and purity. Analytical techniques such as NMR spectroscopy and HPLC are critical for characterization. Notably, its solubility in polar solvents and thermal stability under controlled conditions make it suitable for diverse experimental setups.

In the pharmaceutical sector, 1-(Cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one is investigated for its pharmacophore potential. Questions like "How does cyclopropylmethyl enhance drug bioavailability?" or "What are the biomedical applications of hydroxypyridinones?" frequently arise in academic and industrial forums. These discussions underscore its versatility in addressing challenges like drug resistance and targeted therapy.

From an industrial perspective, the compound's scalability and green chemistry compatibility are key considerations. Innovations in sustainable synthesis and waste reduction align with global demands for eco-friendly processes. Moreover, its non-toxic profile at standard handling conditions ensures safer laboratory and production environments.

Looking ahead, 1-(Cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one holds promise in interdisciplinary research, bridging gaps between organic chemistry, material science, and life sciences. As AI-driven drug design gains traction, computational studies on its molecular interactions may unlock novel applications. For researchers and suppliers, staying updated on its patent landscape and market availability is advisable.

In summary, this compound exemplifies the synergy of structural ingenuity and functional utility. Its exploration continues to inspire solutions for pressing scientific and industrial needs, cementing its place in the evolving landscape of specialty chemicals.

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